Monomethyl auristatin E intermediate-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin E intermediate-17 is a crucial intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is widely used as the cytotoxic component in antibody-drug conjugates, which are targeted cancer therapies. This intermediate plays a significant role in the production of monomethyl auristatin E, contributing to its effectiveness in inhibiting cell division by blocking the polymerization of tubulin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of monomethyl auristatin E intermediate-17 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The process often includes:
Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide backbone of the compound.
Reductive alkylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Monomethyl auristatin E intermediate-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products: The primary product formed from these reactions is monomethyl auristatin E, which retains the core structure of the intermediate while incorporating additional functional groups necessary for its biological activity .
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin E intermediate-17 is extensively used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting cell division and its potential as a therapeutic agent.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of antibody-drug conjugates.
Industry: Utilized in the large-scale production of monomethyl auristatin E for pharmaceutical applications
Wirkmechanismus
Monomethyl auristatin E intermediate-17, through its conversion to monomethyl auristatin E, exerts its effects by inhibiting cell division. The compound targets tubulin, a protein essential for microtubule formation, and prevents its polymerization. This action disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .
Vergleich Mit ähnlichen Verbindungen
Monomethyl auristatin E intermediate-17 is unique compared to other similar compounds due to its specific structure and high potency. Similar compounds include:
Monomethyl auristatin F: Another antimitotic agent with a similar mechanism of action but different pharmacokinetic properties.
Dolastatins: Natural peptides from which monomethyl auristatin E is derived, known for their potent antimitotic activity
This compound stands out due to its optimized structure for use in antibody-drug conjugates, providing a balance between potency and stability .
Eigenschaften
Molekularformel |
C27H35NO7S |
---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(1R,2R)-2-methyl-1-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35NO7S/c1-19-13-15-22(16-14-19)36(31,32)35-24(20(2)25(29)33-18-21-10-7-6-8-11-21)23-12-9-17-28(23)26(30)34-27(3,4)5/h6-8,10-11,13-16,20,23-24H,9,12,17-18H2,1-5H3/t20-,23+,24-/m1/s1 |
InChI-Schlüssel |
HZLKMLDSYIJZET-FGCOXFRFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]([C@@H]2CCCN2C(=O)OC(C)(C)C)[C@@H](C)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2CCCN2C(=O)OC(C)(C)C)C(C)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.